molecular formula C8H4F4N2 B2910405 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole CAS No. 1360936-21-5

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B2910405
CAS No.: 1360936-21-5
M. Wt: 204.128
InChI Key: YYYYQHNNTLLAEL-UHFFFAOYSA-N
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Description

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole is a fluorinated heterocyclic compound It is characterized by the presence of a benzimidazole core substituted with a fluoro group at the 6th position and a trifluoromethyl group at the 4th position

Mechanism of Action

Target of Action

The primary targets of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole are currently unknown. This compound is structurally similar to other fluorinated compounds, which are known to interact with various enzymes and receptors . .

Mode of Action

Fluorinated compounds often exert their effects through the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Fluorinated compounds are known to affect various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, influencing processes such as signal transduction, enzyme activity, and gene expression.

Result of Action

The molecular and cellular effects of this compound are not well documented. The effects would depend on the compound’s specific targets and mode of action. Given the compound’s structural similarity to other fluorinated compounds, it may have potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of fluorine and trifluoromethyl groups into the benzimidazole core. One common method is the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-fluoro-1,2-phenylenediamine, the compound can be synthesized by reacting with trifluoroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Electrophilic Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorinating agents in the presence of Lewis acids.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while electrophilic substitution can introduce additional functional groups into the benzimidazole core.

Scientific Research Applications

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

    Pharmaceuticals: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its unique chemical properties.

    Material Science: It is studied for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound is used as a probe in biological studies to understand its interactions with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
  • 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline
  • 4-hydrazino-6-(trifluoromethyl)quinoline

Uniqueness

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole core. The combination of a fluoro group at the 6th position and a trifluoromethyl group at the 4th position imparts distinct chemical properties, such as increased lipophilicity and enhanced stability, which can be advantageous in various applications.

Properties

IUPAC Name

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-4-1-5(8(10,11)12)7-6(2-4)13-3-14-7/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYYQHNNTLLAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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